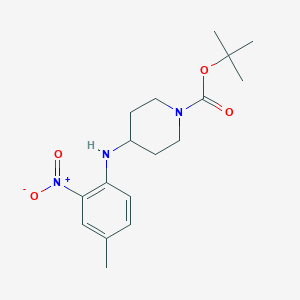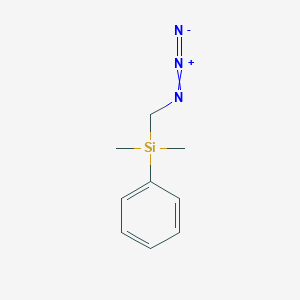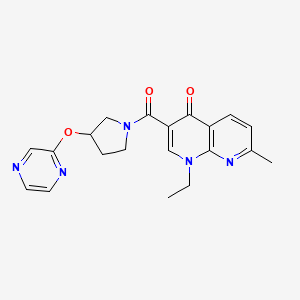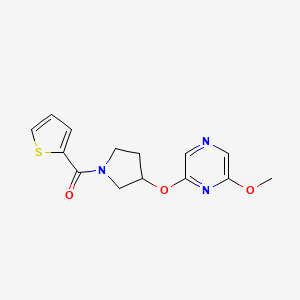![molecular formula C24H28N4O4S2 B2418802 Ethyl 2-[(4-{[2-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzoate CAS No. 892274-81-6](/img/structure/B2418802.png)
Ethyl 2-[(4-{[2-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate is a complex organic compound with a molecular formula of C28H28N4O4S2. It contains 62 atoms, including 28 hydrogen atoms, 24 carbon atoms, 4 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . This compound is known for its unique structure, which includes a piperazine ring and dibenzoate groups, making it an interesting subject for various scientific studies.
准备方法
The synthesis of Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate involves multiple steps. One common method includes the reaction of piperazine with carbonothioyl chloride, followed by the addition of diethyl dibenzoate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The mixture is then stirred at room temperature for several hours to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the replacement of functional groups with nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize reaction rates and yields .
科学研究应用
Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and its antimicrobial properties.
作用机制
The mechanism of action of Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
相似化合物的比较
Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate can be compared with other piperazine derivatives, such as:
Bis(phthalimido)piperazine: Known for its antimicrobial activity and used in the synthesis of bioactive molecules.
Bis(3-aminopropyl)piperazine: Utilized in the development of pharmaceuticals and as a reagent in organic synthesis.
2,3-Dihydro-phthalazine-1,4-dione: Employed in medicinal chemistry for its potential therapeutic properties.
The uniqueness of Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate lies in its specific structure, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
IUPAC Name |
ethyl 2-[[4-[(2-ethoxycarbonylphenyl)carbamothioyl]piperazine-1-carbothioyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S2/c1-3-31-21(29)17-9-5-7-11-19(17)25-23(33)27-13-15-28(16-14-27)24(34)26-20-12-8-6-10-18(20)22(30)32-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,25,33)(H,26,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZQOYJCAAPOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C(=S)NC3=CC=CC=C3C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide](/img/structure/B2418719.png)



![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2418725.png)



![Ethyl 2-[3-(2-chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2418729.png)

![N-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2418735.png)



